(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
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Description
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.17869263 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3385-3984 is the lipoxygenase enzyme . Lipoxygenases play a crucial role in the metabolism of fatty acids and are involved in various physiological and pathological processes, including inflammation and cancer .
Mode of Action
F3385-3984 interacts with its target, the lipoxygenase enzyme, by inhibiting its activity . The compound has been shown to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . This interaction results in the suppression of the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of the lipoxygenase enzyme by F3385-3984 affects the metabolic pathways involving fatty acids . Lipoxygenases are involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid. The inhibition of these enzymes can disrupt the production of leukotrienes and other metabolites, which play roles in inflammatory responses .
Result of Action
The inhibition of the lipoxygenase enzyme by F3385-3984 can lead to a decrease in the production of leukotrienes and other metabolites involved in inflammatory responses . This can potentially result in anti-inflammatory effects, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has been found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . This suggests that it may interact with lipoxygenase and other related enzymes, potentially influencing their activity and the biochemical reactions they catalyze .
Cellular Effects
Its ability to inhibit lipoxygenase suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on lipoxygenase suggests that it may bind to this enzyme, potentially inhibiting its activity and leading to changes in gene expression .
Metabolic Pathways
It is known to interact with lipoxygenase, suggesting it may be involved in lipid metabolism .
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(25)17(14-24-10-8-23(2)9-11-24)22-20(15)21(26)19(27-22)13-16-6-4-3-5-7-16/h3-7,12-13,25H,8-11,14H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCWUNIQYFHLL-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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